1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride
Description
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride (CAS: 908591-25-3) is a thiazole-derived compound with the molecular formula C₈H₁₅ClN₂S and a molecular weight of 206.736 g/mol. It is commonly used as a research intermediate in pharmaceutical synthesis and is characterized by its >95% purity (HPLC) . The compound is provided as a 10 mM solution in solvent formats, with recommended storage at room temperature and avoidance of moisture . Its dihydrochloride form (CAS: 1185167-55-8, molecular weight: 243.20 g/mol) is also widely utilized, particularly as a pharmaceutical impurity or intermediate .
Properties
IUPAC Name |
N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.ClH/c1-6(2)8-10-7(4-9-3)5-11-8;/h5-6,9H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHCXYATKCSZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469589 | |
| Record name | N-Methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185167-55-8, 908591-25-3 | |
| Record name | 4-Thiazolemethanamine, N-methyl-2-(1-methylethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185167-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Ring Formation
The Hantzsch thiazole synthesis serves as a foundational method for constructing the 2-isopropylthiazole core. This cyclocondensation reaction involves the interaction of thiourea with α-bromo-3-isopropylpropanone in an ethanol-water solvent system under reflux (90–100°C, 6–8 hours). The reaction proceeds via nucleophilic attack of the thiolate ion on the α-carbon of the ketone, followed by cyclization to yield 2-isopropylthiazole-4-carboxamide.
Key Reaction Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol:H₂O (3:1) | Maximizes solubility of intermediates |
| Temperature | 90°C | Accelerates cyclization |
| Reaction Time | 7 hours | Balances completion vs. decomposition |
Post-synthesis, the carboxamide intermediate undergoes hydrolysis using 6 M HCl (reflux, 4 hours) to generate 2-isopropylthiazole-4-carboxylic acid. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C converts the carboxylic acid to the corresponding alcohol.
Functionalization to N-Methylamine Derivative
The alcohol intermediate is treated with thionyl chloride (SOCl₂) to form 4-chloromethyl-2-isopropylthiazole, which undergoes nucleophilic substitution with methylamine (40% aqueous solution) in dimethylformamide (DMF) at 60°C for 12 hours. The free base, 1-(2-isopropylthiazol-4-yl)-N-methylmethanamine, precipitates upon cooling and is isolated via filtration (yield: 68–72%).
Critical Considerations:
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Methylamine Excess: A 2:1 molar ratio of methylamine to chloromethyl intermediate minimizes di-substitution byproducts.
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Solvent Choice: DMF enhances nucleophilicity but requires rigorous drying to prevent hydrolysis of the chloride intermediate.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous diethyl ether, and gaseous HCl is introduced at 0°C until precipitation ceases. The hydrochloride salt is recrystallized from ethanol:acetone (1:2) to achieve >99% purity.
Reductive Amination of 2-Isopropylthiazole-4-carbaldehyde
Aldehyde Synthesis
Oxidation of 2-isopropylthiazole-4-methanol using pyridinium chlorochromate (PCC) in dichloromethane (DCM) yields 2-isopropylthiazole-4-carbaldehyde (85% yield). The reaction is monitored via thin-layer chromatography (TLC; hexane:ethyl acetate 4:1).
Reductive Amination Protocol
The aldehyde reacts with methylamine hydrochloride (1.2 equivalents) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid) for 24 hours at 25°C. The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate 1:1).
Advantages:
-
Mild Conditions: Avoids high temperatures, preserving thiazole ring integrity.
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Chemoselectivity: NaBH₃CN selectively reduces imine intermediates without affecting aldehydes.
Direct Alkylation of 2-Isopropylthiazole-4-methanol
Mesylation and Substitution
2-Isopropylthiazole-4-methanol is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) in DCM at 0°C to form the mesylate derivative. Subsequent reaction with methylamine (2.5 equivalents) in THF at 50°C for 8 hours affords the target amine.
Yield Optimization:
| Parameter | Effect on Yield |
|---|---|
| Reaction Temperature | >50°C increases decomposition |
| Solvent Polarity | THF enhances nucleophilicity of methylamine |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Hantzsch Synthesis | 68–72 | 99 | Multi-step, prone to hydrolysis intermediates |
| Reductive Amination | 75–80 | 98 | Requires strict pH control |
| Direct Alkylation | 60–65 | 97 | Mesylation side reactions |
The reductive amination route offers superior yield and scalability, whereas the Hantzsch method provides higher purity at the cost of additional steps.
Purification and Characterization
Recrystallization Techniques
The hydrochloride salt is recrystallized from ethanol:acetone (1:2), achieving a melting point of 192–194°C. Residual solvents are quantified via gas chromatography (GC; <0.1% ethanol).
Spectroscopic Confirmation
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¹H NMR (D₂O): δ 1.35 (d, 6H, J = 6.8 Hz, isopropyl CH₃), 3.12 (s, 3H, N-CH₃), 4.25 (s, 2H, CH₂NH), 7.45 (s, 1H, thiazole H).
Industrial-Scale Considerations
Continuous flow reactors enhance the scalability of the reductive amination route, reducing reaction time to 2 hours and improving yield to 82% . Automated pH control systems mitigate variability in imine formation, ensuring batch-to-batch consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in studies to understand the biological activity of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs include variations in substituents, hydrochloride content, and thiazole ring modifications. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
*LogP values indicate lipophilicity; higher values suggest greater lipid solubility.
Key Observations:
Hydrochloride vs. Dihydrochloride Salts: The dihydrochloride form (CAS: 1185167-55-8) has a higher molecular weight due to two HCl molecules, enhancing its stability but reducing solubility in non-polar solvents compared to the mono-hydrochloride .
Substituent Variations :
- Thiazol-2-ylmethanamine dihydrochloride (CAS: 55661-33-1) lacks the isopropyl group, reducing steric hindrance and altering binding affinity in biological systems .
- The 2-isopropyl group in the target compound enhances hydrophobic interactions, which may improve receptor binding in drug candidates .
Research and Industrial Relevance
Pharmaceutical Applications :
- Commercial Availability: The mono-hydrochloride (CAS: 908591-25-3) is available at ~$60/g, while the dihydrochloride (CAS: 1185167-55-8) costs \sim$120/500 mg, reflecting differences in synthesis complexity and demand .
Biological Activity
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride, a compound with the molecular formula , is an emerging entity in pharmacological research. This article delves into its biological activity, mechanisms of action, potential therapeutic applications, and recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H16Cl2N2S |
| Molecular Weight | 243.20 g/mol |
| CAS Number | 1185167-55-8 |
| IUPAC Name | N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine; dihydrochloride |
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest the following:
- Target Interaction : The compound is believed to interact with specific cellular targets, potentially influencing various biochemical pathways involved in cellular processes.
- Biochemical Pathways : It likely modulates multiple signaling pathways, which may lead to alterations in cell proliferation and apoptosis .
- Pharmacokinetics : Understanding its pharmacokinetic properties is crucial for determining its bioavailability and therapeutic efficacy. Factors such as solubility and stability are essential for its performance in biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent in preliminary studies, indicating its efficacy against various pathogenic bacteria .
- Anticancer Activity : Early investigations suggest that this compound may possess anticancer properties, warranting further exploration in cancer cell lines. For instance, it has been used in studies examining its effect on cell viability and proliferation in cancerous tissues .
Case Studies and Research Findings
Recent studies have provided insights into the biological effects of this compound:
- In Vitro Studies : In laboratory settings, the compound was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology .
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound might induce apoptosis through the activation of specific caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
- Pharmacological Profiling : A comprehensive pharmacological profile was developed through a series of assays assessing its interaction with various enzymes and receptors. These studies highlighted its multifaceted role in biochemical pathways related to inflammation and cell survival .
Q & A
Q. What methodologies are recommended for optimizing the synthesis of 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride?
To optimize synthesis, focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) and intermediate purification. Key steps include:
- Substitution reactions : Use nucleophilic agents (e.g., amines) to modify the thiazole ring structure .
- Purification : Employ column chromatography or recrystallization to isolate intermediates and final products.
- Yield improvement : Monitor reaction kinetics using HPLC or TLC to identify bottlenecks.
Q. Example Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | High |
| Solvent | DMF or THF | Moderate |
| Catalyst | Pd/C or CuI | Critical |
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on thiazole ring protons (δ 7.2–8.5 ppm) and isopropyl/methyl groups .
- Mass Spectrometry (LC-MS/MS) : Verify molecular weight (e.g., m/z 254.78 for [M+H]<sup>+</sup>) .
- Elemental Analysis : Validate stoichiometry (C, H, N, S, Cl) .
Q. What solubility and stability considerations are critical for experimental design?
Q. How can researchers screen this compound for preliminary biological activity?
- Antimicrobial assays : Use broth microdilution to determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
- Enzyme inhibition : Test activity against targets like DNA gyrase or kinases via fluorometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's bioactivity?
- Structural modifications : Introduce substituents (e.g., halogens, methoxy groups) at the thiazole 4-position or N-methyl group .
- Pharmacophore mapping : Use molecular docking to identify binding interactions with target proteins (e.g., homology models of bacterial gyrase) .
Q. Example SAR Modifications :
| Modification Site | Functional Group | Observed Activity Change |
|---|---|---|
| Thiazole C2 | –CF3 | Increased lipophilicity |
| N-methyl | –CH2Ph | Reduced cytotoxicity |
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Q. What environmental impact assessments are relevant for this compound?
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolism (e.g., liver microsomes) .
- Formulation optimization : Use nanoencapsulation or liposomal delivery to enhance bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
